Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
Pyridine compounds can undergo a variety of chemical reactions. For instance, 2-Bromopyridine can react with butyllithium to give 2-lithiopyridine, which is a versatile reagent . Additionally, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can provide alkylated pyridines bearing an all-carbon quaternary center .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, density, and refractive index. For instance, 2-Bromo-3-methylpyridine has a molecular weight of 172.02, a boiling point of 218-219 °C, and a density of 1.544 g/mL at 25 °C .Safety And Hazards
Future Directions
The future directions of research on Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of new synthetic routes and the investigation of its reactivity with different reagents could lead to the discovery of new pyridine derivatives with potential applications in various fields .
properties
IUPAC Name |
2-bromo-3-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-5(9(11)12)2-3-8(10)6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAWFOAOYIDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1Br)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372854 | |
Record name | Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |
CAS RN |
60323-97-9 | |
Record name | Pyridine, 2-bromo-3-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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